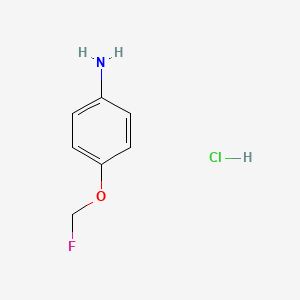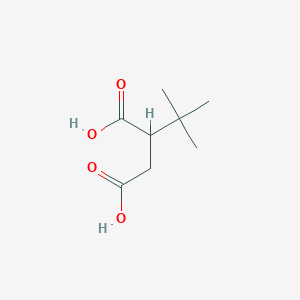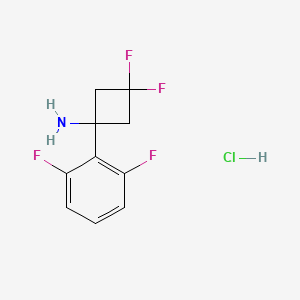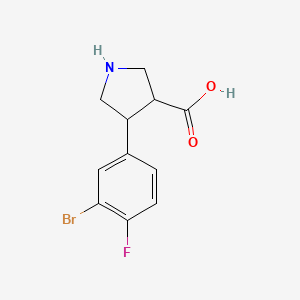
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. The compound is notable for its unique structure, which includes both cyclohexylmethyl and cyclopropyl groups attached to the sulfamoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride typically involves the reaction of cyclohexylmethylamine and cyclopropylamine with chlorosulfonic acid. The reaction proceeds through the formation of intermediate sulfonamides, which are subsequently chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining optimal reaction conditions, thereby improving the overall yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rates.
Major Products Formed
Sulfonamides: Substitution reactions with amines yield sulfonamides.
Sulfonate Esters: Reactions with alcohols produce sulfonate esters.
Sulfonic Acids: Hydrolysis of the sulfonyl chloride group results in sulfonic acids.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide moieties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyclohexylmethyl)-N-methylsulfamoyl chloride
- N-(cyclopropylmethyl)-N-cyclopropylsulfamoyl chloride
- N-(cyclohexylmethyl)-N-ethylsulfamoyl chloride
Uniqueness
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is unique due to the presence of both cyclohexylmethyl and cyclopropyl groups. This combination of bulky and strained ring structures imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The unique structure also makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C10H18ClNO2S |
|---|---|
Poids moléculaire |
251.77 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride |
InChI |
InChI=1S/C10H18ClNO2S/c11-15(13,14)12(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2 |
Clé InChI |
NVLKRSOAWPHXDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN(C2CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)

![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)
